Methyl 5-(cyanomethyl)-2-fluorobenzoate
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Overview
Description
Methyl 5-(cyanomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate typically involves the reaction of 5-(cyanomethyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-(cyanomethyl)-2-fluorobenzoic acid+methanolcatalystMethyl 5-(cyanomethyl)-2-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyanomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as the reagents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 5-(cyanomethyl)-2-methoxybenzoate.
Hydrolysis: 5-(cyanomethyl)-2-fluorobenzoic acid.
Reduction: Methyl 5-(aminomethyl)-2-fluorobenzoate.
Scientific Research Applications
Methyl 5-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethyl)-2-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(cyanomethyl)-2-chlorobenzoate
- Methyl 5-(cyanomethyl)-2-bromobenzoate
- Methyl 5-(cyanomethyl)-2-iodobenzoate
Uniqueness
Methyl 5-(cyanomethyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s small size and high electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 5-(cyanomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3 |
InChI Key |
MDKOMIRNYDDOBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CC#N)F |
Origin of Product |
United States |
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